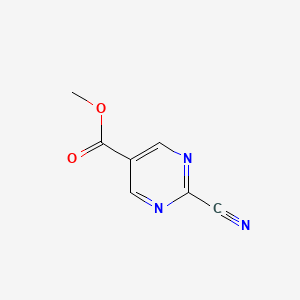

Methyl 2-cyanopyrimidine-5-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyanopyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c1-12-7(11)5-3-9-6(2-8)10-4-5/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMJTUFENMZUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 Cyanopyrimidine 5 Carboxylate

Historical and Evolving Synthetic Pathways

The construction of the pyrimidine (B1678525) ring is the cornerstone of synthesizing Methyl 2-cyanopyrimidine-5-carboxylate. Over the years, the approaches to forming this heterocyclic core have diversified, moving from traditional condensation reactions to advanced catalytic systems that offer greater efficiency and substrate scope.

The most fundamental and widely utilized method for constructing the pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon fragment with an N-C-N fragment like an amidine, urea, or guanidine derivative. bu.edu.eg This [3+3] cycloaddition strategy is a robust way to form the pyrimidine core. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with dinucleophiles such as guanidine or amidines can yield esters of 4-substituted 5-pyrimidinecarboxylic acids in high yields. researchgate.net

Another classical approach involves the reaction of β-formyl enamides with urea, which can be catalyzed by samarium chloride under microwave irradiation to form the pyrimidine ring. organic-chemistry.org These traditional methods, while effective, often require harsh reaction conditions and can result in the formation of byproducts, necessitating laborious purification steps.

Modern synthetic chemistry has seen a shift towards catalytic methods for pyrimidine ring formation, which offer milder reaction conditions, higher yields, and greater functional group tolerance. mdpi.com Copper-catalyzed reactions have emerged as a powerful tool in this regard. For example, a copper-catalyzed cycloaddition of alkynes with nitrogen-containing molecules like amidines provides a versatile route to substituted pyrimidones. mdpi.com Another innovative copper-catalyzed approach is the [3 + 3] annulation of amidines with saturated ketones, which proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization to furnish pyrimidines. organic-chemistry.org

Iridium-catalyzed multicomponent synthesis represents another significant advancement, allowing for the regioselective formation of pyrimidines from amidines and multiple alcohol molecules through a sequence of condensation and dehydrogenation steps. organic-chemistry.org Furthermore, zinc chloride has been employed as a catalyst in a three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate to produce 4,5-disubstituted pyrimidine derivatives in a single step. organic-chemistry.org

| Catalyst | Reactants | Reaction Type | Key Features |

| Copper(II) | Terminal alkynes, CO2, Amidine hydrochloride | [3+3] Cycloaddition | Versatile for 2,6-disubstituted pyrimidones. mdpi.com |

| Copper | Amidines, Saturated ketones | Oxidative [3+3] Annulation | Cascade reaction with high efficiency. organic-chemistry.org |

| Iridium | Amidines, Alcohols | Multicomponent Synthesis | Regioselective, proceeds via condensation/dehydrogenation. organic-chemistry.org |

| Zinc Chloride | Enamines, Triethyl orthoformate, Ammonium acetate | Three-component Coupling | Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org |

Strategic Functionalization of the Pyrimidine Core

Once the pyrimidine ring is formed, the introduction and manipulation of specific functional groups at the 2- and 5-positions are critical for obtaining this compound.

The cyano group is a versatile functional group in medicinal chemistry and can be introduced onto the pyrimidine ring through several methods. nih.gov A common strategy involves the nucleophilic displacement of a suitable leaving group at the C2 position with a cyanide salt. researchgate.net For instance, a 2-(methylsulfonyl)pyrimidine can undergo displacement of the sulfinate group with potassium cyanide in acetonitrile to yield the corresponding 2-cyanopyrimidine. mdpi.com

Another approach involves the conversion of a 2-methylpyrimidine. This can be achieved through a nitrosation reaction with sodium nitrite in a solvent like glacial acetic acid, followed by a dehydration reaction, often using phosphorus oxychloride, to yield the 2-cyanopyrimidine. google.com The reactivity of the nitrile group can be modulated by adjacent electron-withdrawing groups, with heteroaromatic nitriles like those on a pyrimidine ring being particularly reactive due to the electron-withdrawing nature of the nitrogen atoms. nih.gov

| Precursor | Reagents | Product | Key Transformation |

| 2-(Methylsulfonyl)pyrimidine | KCN, MeCN | 2-Cyanopyrimidine | Nucleophilic displacement of sulfinate. mdpi.com |

| 2-Methylpyrimidine | 1. NaNO2, Acetic Acid; 2. POCl3 | 2-Cyanopyrimidine | Nitrosation followed by dehydration. google.com |

The methyl ester at the 5-position is typically introduced either during the ring formation or by esterification of a pre-existing carboxylic acid. A direct approach involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts to directly afford 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org This method is notable for providing a high-yielding route to pyrimidines without substitution at the 4-position. organic-chemistry.org

Alternatively, a pyrimidine-5-carboxylic acid can be synthesized and subsequently esterified. The hydrolysis of pyrimidine-5-carboxylic acid esters to their corresponding carboxylic acids is a well-established reaction, typically occurring in an aqueous alkali medium. researchgate.netresearchgate.net The reverse reaction, esterification, can be achieved using standard methods, such as reaction with methanol under acidic conditions.

Convergent and Divergent Synthetic Strategies

Modern synthetic planning often employs convergent or divergent strategies to improve efficiency and generate molecular diversity.

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a library of different compounds. researchgate.netwikipedia.org A common pyrimidine-5-carboxylate core could be synthesized and then subjected to various reactions to introduce different functional groups at the 2-position, including the cyano group. This approach is particularly useful for exploring structure-activity relationships in drug discovery by creating a range of analogs from a single precursor. wikipedia.org For example, a pre-formed pyrimidine ring can be functionalized to create both pyrimidine and purine precursors, demonstrating a divergent approach from a single scaffold. nih.govresearchgate.net

Reaction Optimization and Scalability Studies

The efficient synthesis of this compound is crucial for its application in research and development. Consequently, significant effort is directed towards optimizing reaction conditions to maximize yield, purity, and throughput while ensuring the process is scalable for larger production demands. Optimization studies typically focus on key parameters such as catalyst selection, solvent effects, temperature, and reaction time.

Reaction Optimization

The synthesis of the pyrimidine core, particularly with cyano and carboxylate functionalities, can be approached through various condensation strategies. A common method involves the reaction of a three-carbon bifunctional component with an amidine or a related N-C-N fragment. The optimization of this process is multifaceted and data-driven.

Catalyst and Solvent Effects: The choice of catalyst and solvent system is paramount for achieving high yields. Basic catalysts are often employed to facilitate the condensation and cyclization steps. Studies on related pyrimidine-5-carbonitrile syntheses have shown that alkaline catalysts like piperidine or sodium ethoxide can significantly influence reaction outcomes. The solvent medium also plays a critical role; polar aprotic solvents such as Dimethylformamide (DMF) or alcohols like ethanol (B145695) are frequently used. For instance, in the synthesis of certain pyrimidine derivatives, changing the solvent from ethanol to water can impact reaction efficiency researchgate.net. The use of novel catalytic systems, including recyclable magnetic nanocatalysts, is also being explored to enhance yield and promote environmentally benign conditions orgchemres.org.

Temperature and Reaction Time: Temperature is a critical variable that directly affects reaction kinetics. Elevating the reaction temperature can substantially decrease the required reaction time. In the synthesis of related methoxypyrimidines, increasing the temperature from room temperature to 65°C reduced the reaction time from 18 hours to just 2 hours while maintaining a high yield. Similarly, further increasing the temperature to 80-100°C in other pyrimidine syntheses has been shown to maximize yield, with no significant improvement at higher temperatures acs.org. The application of microwave irradiation is another modern technique used to accelerate these reactions, often leading to dramatically reduced reaction times and improved yields compared to conventional heating.

The following interactive table summarizes typical optimization parameters investigated for the synthesis of substituted pyrimidines, which are analogous to the synthesis of this compound.

Table 1: Illustrative Optimization of Reaction Conditions for Pyrimidine Synthesis This table is based on general findings for the synthesis of related pyrimidine structures and serves as a model for the optimization of this compound synthesis.

| Parameter | Condition A | Condition B | Condition C | Outcome |

| Catalyst | Piperidine | Sodium Ethoxide | None | Highest yield with Sodium Ethoxide |

| Solvent | Ethanol | DMF | Water | DMF provides better solubility and higher yields |

| Temperature | 60°C | 80°C | 100°C | Optimal yield and reaction time at 80°C acs.org |

| Time | 12 hours | 6 hours | 2 hours | Shorter times achievable with higher temperatures |

Scalability Studies

Translating a laboratory-scale synthesis to an industrial, large-scale process presents unique challenges. A scalable synthesis must be not only high-yielding but also cost-effective, safe, and operationally simple. For pyrimidine derivatives, scalability often involves moving from batch to continuous flow processes, optimizing reagent addition order, and controlling reaction exotherms.

Key considerations in scalability studies include:

Starting Material Availability: The industrial production of related pyrimidine intermediates, such as those for Vitamin B1, often relies on readily available and inexpensive starting materials like malononitrile google.com.

Process Safety: Traditional methods for introducing a cyano group often use highly toxic reagents like sodium cyanide google.com. Scalable, modern syntheses aim to replace such hazardous materials with safer alternatives. For example, a method for preparing 2-cyanopyrimidine from 2-methylpyrimidine avoids the use of toxic cyanides, enhancing safety google.com.

Purification: The purification method must be efficient on a large scale. Crystallization is often preferred over chromatographic methods, which are less practical for bulk production.

Table 2: Comparison of Scalable Synthetic Routes for a Pyrimidine-5-Carbonitrile Intermediate This data is based on scalable processes developed for structurally related pyrimidine carbonitriles and illustrates the principles applicable to scaling the synthesis of this compound.

| Feature | Synthetic Route 1 | Synthetic Route 2 |

| Key Starting Materials | 2-Cyanoacetamide, Vilsmeier Reagent | Malononitrile, DMF, Dimethyl Sulfate |

| Key Intermediate | Enamine (isolated) | Enamine (generated in situ) |

| Overall Yield | 65% | 70% |

| Process Suitability | Suitable for industrial use | Improved efficiency for industrial use |

Comprehensive Reactivity and Derivatization Studies of Methyl 2 Cyanopyrimidine 5 Carboxylate

Transformations of the Cyano Functionality

The nitrile group is a versatile synthetic handle, capable of being converted into several other functional groups, including amines, amides, and carboxylic acids. snnu.edu.cn The pyrimidine (B1678525) ring, being heteroaromatic and electron-deficient, enhances the electrophilic character of the nitrile carbon, making it particularly reactive towards nucleophiles. nih.gov

The conversion of the cyano group to a carboxamide or a carboxylic acid is a fundamental transformation. This hydrolysis can be achieved under acidic or basic conditions.

Base-Catalyzed Hydrolysis: In the presence of a base, such as potassium hydroxide (B78521) in tert-butyl alcohol, nitriles can be selectively hydrolyzed to the corresponding primary amide. acs.org The reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. The resulting intermediate is protonated to form a hydroxy imine, which tautomerizes to the more stable amide. umich.edu Further hydrolysis under more stringent conditions (e.g., heating with aqueous acid or base) will convert the amide to the corresponding carboxylic acid. umich.edu

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which activates the carbon atom toward nucleophilic attack by water. This pathway also yields the amide, which can be further hydrolyzed to the carboxylic acid upon extended reaction time or heating.

The selective partial hydrolysis to the amide is often preferred as it preserves a nitrogen-containing functionality.

Table 1: Representative Conditions for Nitrile Hydrolysis

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Partial Hydrolysis | KOH, tert-butyl alcohol, H₂O | 2-Carbamoylpyrimidine-5-carboxylic acid methyl ester |

Note: Conditions are based on general procedures for nitrile hydrolysis on complex molecules and may require optimization for Methyl 2-cyanopyrimidine-5-carboxylate. researchgate.netsemanticscholar.org

The reduction of the nitrile group provides a direct route to primary amines, specifically yielding (5-(methoxycarbonyl)pyrimidin-2-yl)methanamine. This transformation is typically accomplished using powerful reducing agents.

Complex Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. youtube.com The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to yield the amine.

Catalytic Hydrogenation: An alternative method involves catalytic hydrogenation, where the nitrile is treated with hydrogen gas (H₂) over a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. This method is often considered "greener" but may require higher pressures and temperatures.

Following the initial reduction, the resulting primary amine can be further functionalized through amination reactions, such as reductive amination. In this two-step process, the newly formed primary amine is reacted with an aldehyde or ketone to form an imine, which is then reduced in situ to a secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are milder than LiAlH₄ and selectively reduce the imine in the presence of the carbonyl compound. masterorganicchemistry.com

The electrophilic carbon atom of the nitrile group is susceptible to attack by a variety of carbon-based nucleophiles, such as Grignard reagents or organolithium compounds. This reaction provides a powerful method for carbon-carbon bond formation, typically leading to the synthesis of ketones after hydrolysis of the intermediate imine.

The reaction mechanism involves the addition of the organometallic reagent across the carbon-nitrogen triple bond. This forms a metalated imine intermediate. Subsequent acidic workup hydrolyzes this intermediate, cleaving the carbon-nitrogen double bond to reveal a ketone and an ammonium (B1175870) salt. The electron-withdrawing pyrimidine ring facilitates this addition by increasing the partial positive charge on the nitrile carbon. nih.gov

Table 2: Examples of Nucleophilic Addition to Aromatic Nitriles

| Nucleophile | Reagent Type | Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|

| Phenylmagnesium bromide | Grignard Reagent | Magnesium iminate | 2-Benzoylpyrimidine-5-carboxylate |

Note: These are illustrative examples based on the known reactivity of nitriles. researchgate.net

Modifications of the Carboxylate Ester Moiety

The methyl ester group at the 5-position of the pyrimidine ring offers another site for chemical modification, including conversion to carboxylic acids, other esters, alcohols, or amides.

Saponification: This is the base-promoted hydrolysis of an ester to its corresponding carboxylic acid salt. youtube.com Treating this compound with an aqueous solution of a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by an acidic workup, will yield 2-cyanopyrimidine-5-carboxylic acid. operachem.comresearchgate.net The reaction is typically carried out in a mixed solvent system, such as methanol/water, to ensure solubility of the ester. operachem.com The process is effectively irreversible because the final step is an acid-base reaction between the carboxylic acid and the alkoxide, driving the equilibrium forward. youtube.com

Ester Exchange (Transesterification): The methyl group of the ester can be exchanged for other alkyl or aryl groups in a process known as transesterification. This reaction is typically catalyzed by either an acid or a base and is performed in the presence of a large excess of the desired alcohol. For example, refluxing the methyl ester in ethanol (B145695) with a catalytic amount of sulfuric acid or sodium ethoxide would lead to the formation of Ethyl 2-cyanopyrimidine-5-carboxylate.

Table 3: Conditions for Ester Transformations

| Reaction | Reagents | Product |

|---|---|---|

| Saponification | 1. NaOH (aq), MeOH, Reflux 2. HCl (aq) | 2-Cyanopyrimidine-5-carboxylic acid |

Note: Conditions are based on general procedures for ester reactions. operachem.comorganic-chemistry.org

Reduction to Alcohols: The carboxylate ester can be reduced to a primary alcohol, (2-cyanopyrimidin-5-yl)methanol. This transformation requires a strong reducing agent, as esters are less reactive than ketones or aldehydes. Lithium aluminum hydride (LiAlH₄) is commonly used for this purpose and will reduce the ester to the corresponding primary alcohol. youtube.com Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters unless used in combination with activating agents or under specific conditions. researchgate.netorganic-chemistry.org It is important to note that LiAlH₄ will also reduce the cyano group, leading to a diamine-alcohol if conditions are not carefully controlled. Selective reduction of the ester in the presence of the nitrile can be challenging.

Conversion to Amines: While direct reduction of an ester to an amine is not a standard transformation, the ester can be converted to an amine via a two-step process. First, the ester is reacted with ammonia (B1221849) or a primary/secondary amine to form the corresponding amide (2-cyanopyrimidine-5-carboxamide). This amidation can be facilitated by heating. Subsequently, the resulting amide can be reduced to the corresponding amine, (2-(aminomethyl)pyrimidin-5-yl)methanol, using a strong reducing agent like LiAlH₄. youtube.com

Table 4: Compound Names

| Compound Name |

|---|

| This compound |

| 2-Carbamoylpyrimidine-5-carboxylic acid methyl ester |

| Pyrimidine-2,5-dicarboxylic acid |

| (5-(methoxycarbonyl)pyrimidin-2-yl)methanamine |

| Lithium aluminum hydride |

| Palladium on carbon |

| Raney Nickel |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| Phenylmagnesium bromide |

| n-Butyllithium |

| 2-Benzoylpyrimidine-5-carboxylate |

| 2-Pentanoylpyrimidine-5-carboxylate |

| Sodium hydroxide |

| Potassium hydroxide |

| 2-Cyanopyrimidine-5-carboxylic acid |

| Ethyl 2-cyanopyrimidine-5-carboxylate |

| (2-cyanopyrimidin-5-yl)methanol |

| Sodium borohydride |

| 2-cyanopyrimidine-5-carboxamide |

Amide Bond Formation

The methyl ester functional group in this compound is a key site for derivatization, particularly for the formation of amide bonds. This transformation is typically achieved through two primary pathways. The first involves direct aminolysis, where the ester is treated with a primary or secondary amine. This reaction often requires elevated temperatures or catalysis to proceed at a practical rate.

A more versatile and common approach is a two-step sequence. First, the methyl ester undergoes saponification, typically using a base like sodium hydroxide in an aqueous or alcoholic solvent, to yield the corresponding 2-cyanopyrimidine-5-carboxylic acid. This carboxylic acid intermediate is then coupled with a desired amine. To facilitate this amide bond formation, a coupling reagent is generally employed. A wide array of such reagents is available, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or uronium salts such as COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate). uran.uaorganic-chemistry.org This two-step method is broadly applicable and allows for the synthesis of a diverse library of pyrimidine-5-carboxamides. uran.ua

Pyrimidine Ring Functionalization and Modifications

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms, which significantly reduce the electron density of the ring carbons. brainly.comresearchgate.net This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (SEAr). In the case of this compound, the deactivating effect is further intensified by the strong electron-withdrawing nature of both the 2-cyano and 5-carboxylate groups.

Consequently, the pyrimidine core of this molecule is highly unreactive towards common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation under standard conditions. researchgate.netuoanbar.edu.iq While activating, electron-donating groups can facilitate electrophilic attack on a pyrimidine ring, typically at the C-5 position, the presence of two powerful deactivating groups and the lack of an unsubstituted C-5 position render this class of reactions generally unfeasible for the title compound. researchgate.netyoutube.com

In stark contrast to its inertness toward electrophiles, the electron-deficient nature of the pyrimidine ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org The ring nitrogens, along with the -CN and -COOCH₃ groups, activate the ring for attack by nucleophiles. The most electron-deficient positions, and therefore the most likely sites for nucleophilic attack, are the C-4 and C-6 carbons. youtube.com

The generally accepted mechanism for SNAr reactions involves the initial addition of a nucleophile to an electron-deficient ring carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In a subsequent step, a leaving group is eliminated, restoring the aromaticity of the ring. libretexts.orgyoutube.com While the parent molecule lacks a conventional leaving group like a halide at the C-4 or C-6 positions, SNAr pathways are critical for functionalizing derivatives that do possess such groups (e.g., methyl 2-cyano-4-chloropyrimidine-5-carboxylate). Furthermore, nucleophilic substitution reactions on pyrimidines and related heterocycles are commonplace in medicinal and agrochemical synthesis. nih.gov

While traditional metal-catalyzed cross-coupling reactions often rely on the presence of a halide or triflate leaving group, cyanopyrimidines can undergo a unique transformation known as decyanative cross-coupling. researchgate.net This reaction allows for the substitution of the cyano group with various nucleophiles. For cyanopyrimidines, transition-metal-free cross-coupling reactions with aliphatic alcohols, thiols, and amines have been reported, yielding the corresponding 2-alkoxypyrimidines, 2-alkylthiopyrimidines, and 2-aminopyrimidines. researchgate.netresearchgate.net Mechanistic studies suggest this process involves a sequential nucleophilic addition-intramolecular rearrangement. researchgate.net The presence of a nitrogen atom adjacent to the cyano group is considered essential for this reactivity, making the 2-cyano position on the pyrimidine ring an ideal site for such transformations. researchgate.net

For derivatives of this compound that have been functionalized with a halogen (e.g., at the C-4 or C-6 position), a broad spectrum of metal-catalyzed cross-coupling reactions becomes accessible. rsc.org Palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net Additionally, copper-catalyzed reactions are effective for C-N bond formation, providing another route to aminopyrimidine derivatives. rsc.org

Pericyclic and Cycloaddition Reactions Involving the Pyrimidine Ring

The pyrimidine ring system can participate in pericyclic reactions, most notably as the 4π-electron component (azadiene) in inverse-electron-demand Diels-Alder reactions. wur.nl This reactivity is enhanced by the presence of electron-withdrawing groups on the ring, which lower the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO).

A significant illustration of this reactivity is found in the synthesis of 2,5-disubstituted pyrimidines. The reaction between methyl 1,2,3-triazine-5-carboxylate and various amidines proceeds via a [4+2] cycloaddition. In this process, the 1,2,3-triazine (B1214393) acts as the azadiene, reacting with the amidine. The resulting bicyclic intermediate then undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to form the stable pyrimidine ring. nih.gov This reaction is remarkably rapid and high-yielding for a wide range of amidines, highlighting the facility of this cycloaddition pathway. nih.gov The nitrile group itself can also participate in cycloadditions, though examples often require specific intramolecular arrangements to overcome the high activation energy. nih.govmit.edu

| Amidine Reactant (R-C(NH)NH₂) | 2-Substituent (R) on Pyrimidine Product | Yield (%) | Reference |

| Benzamidine | Phenyl | 93 | nih.gov |

| 4-Fluorobenzamidine | 4-Fluorophenyl | 92 | nih.gov |

| 4-Bromobenzamidine | 4-Bromophenyl | 88 | nih.gov |

| 4-Nitrobenzamidine | 4-Nitrophenyl | 54 | nih.gov |

| 4-Cyanobenzamidine | 4-Cyanophenyl | 75 | nih.gov |

| 4-Methoxybenzamidine | 4-Methoxyphenyl | 84 | nih.gov |

| 4-Methylbenzamidine (p-Toluamidine) | 4-Tolyl | 92 | nih.gov |

| Pyrimidine-2-carboxamidine | Pyrimidin-2-yl | 85 | nih.gov |

This table presents a selection of 2-substituted methyl pyrimidine-5-carboxylates synthesized via the inverse-electron-demand Diels-Alder reaction of methyl 1,2,3-triazine-5-carboxylate with various amidines. nih.gov

Chemo- and Regioselective Considerations in Multi-functionalized Systems

This compound is a multi-functionalized molecule presenting several potential sites for chemical attack, making chemo- and regioselectivity critical considerations in its derivatization. The primary electrophilic centers are the ester carbonyl carbon, the nitrile carbon, and the C-4/C-6 positions of the pyrimidine ring.

Chemoselectivity: The outcome of a reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

Ester Modification: Hard nucleophiles and strong bases, such as hydroxide ions, will preferentially attack the hard electrophilic center of the ester carbonyl, leading to saponification. Similarly, amines can react at this site to form amides, often requiring activation or heat.

Nitrile Displacement: The cyano group at the C-2 position is susceptible to displacement via decyanative coupling reactions with various nucleophiles, a process that can proceed even without a transition metal catalyst. researchgate.net

Ring Functionalization: Nucleophilic attack on the pyrimidine ring itself typically requires the presence of a good leaving group at an activated position (C-4 or C-6). The choice of nucleophile and base can allow for selective displacement of one leaving group over another in poly-substituted systems. researchgate.net

Regioselectivity: When the pyrimidine ring is the site of reaction, selectivity is governed by the electronic effects of the substituents and the ring nitrogens. In SNAr reactions on a suitably substituted precursor (e.g., a 4-chloro derivative), nucleophilic attack will occur regioselectively at the C-4 and/or C-6 positions. These sites are the most electron-deficient, being ortho or para to the electron-withdrawing cyano and carboxylate groups and activated by the adjacent ring nitrogens.

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR spectra provide fundamental information about the types and numbers of magnetically active nuclei.

¹H NMR: Proton NMR spectroscopy would reveal the number of distinct proton environments in Methyl 2-cyanopyrimidine-5-carboxylate. The aromatic protons on the pyrimidine (B1678525) ring are expected to appear as singlets in the downfield region (typically δ 7.0-9.5 ppm) due to the electron-withdrawing nature of the ring nitrogens, the cyano group, and the carboxylate. The methyl ester protons (-OCH₃) would appear as a sharp singlet in the upfield region (typically δ 3.5-4.0 ppm). Integration of these signals would confirm the number of protons in each environment.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the ester group is expected at the most downfield chemical shift (δ 160-170 ppm). The carbons of the pyrimidine ring and the cyano group would resonate in the δ 110-160 ppm range. The methyl ester carbon would appear significantly upfield (δ 50-60 ppm).

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide valuable insight into the electronic environment of the nitrogen atoms. researchgate.netrsc.org The pyrimidine ring nitrogens and the cyano group nitrogen would exhibit distinct chemical shifts, offering a unique spectroscopic fingerprint for the molecule.

Table 1: One-Dimensional NMR Data for this compound

| Technique | Observed Chemical Shifts (δ, ppm) |

|---|---|

| ¹H NMR | Specific experimental data not available in searched literature. |

| ¹³C NMR | Specific experimental data not available in searched literature. |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would identify proton-proton couplings, although for this specific molecule, with expected singlet signals for the aromatic and methyl protons, COSY would primarily confirm the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would definitively link the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for establishing long-range (2-3 bond) correlations between carbon and proton atoms. Key expected correlations would include the methyl protons to the ester carbonyl carbon and the aromatic protons to various carbons within the pyrimidine ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This could reveal through-space interactions between the methyl ester protons and a nearby aromatic proton on the pyrimidine ring, further confirming the geometry.

Table 2: Key Expected 2D NMR Correlations for this compound

| Experiment | Expected Key Correlations |

|---|---|

| HSQC | -CH₃ proton signal to -CH₃ carbon signal. |

| HMBC | -CH₃ protons to the C=O carbon. Aromatic protons to carbons of the pyrimidine ring and the cyano carbon. |

| NOESY | Spatial correlation between -CH₃ protons and the proton at position 6 of the pyrimidine ring. |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of this compound. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the molecular formula.

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₅N₃O₂ |

| Calculated Exact Mass | 163.0382 |

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation pattern. This pattern serves as a fingerprint for the molecule and provides valuable information about its structure. The fragmentation of this compound would likely involve characteristic losses, such as the loss of the methoxy (B1213986) radical (•OCH₃) or neutral carbon monoxide (CO) from the ester group, and fragmentation of the pyrimidine ring itself. Analyzing these fragment ions helps to piece together the molecular structure, confirming the identity and arrangement of the functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups.

The IR and Raman spectra of this compound would be expected to show characteristic bands corresponding to its functional groups:

Cyano Group (C≡N): A sharp, strong absorption band is expected in the region of 2220-2260 cm⁻¹ in the IR spectrum. researchgate.net This band is typically weaker in the Raman spectrum.

Ester Carbonyl (C=O): A very strong absorption band is anticipated in the IR spectrum around 1720-1740 cm⁻¹ due to the C=O stretching vibration. spectroscopyonline.com

Pyrimidine Ring: The aromatic C=C and C=N stretching vibrations of the pyrimidine ring would appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations from the ring would be observed above 3000 cm⁻¹.

Ester C-O Bonds: Stretching vibrations for the C-O single bonds of the ester group are expected in the 1000-1300 cm⁻¹ range. spectroscopyonline.com

Methyl Group (CH₃): C-H stretching vibrations of the methyl group would be found in the 2850-3000 cm⁻¹ region.

While IR spectroscopy is particularly sensitive to polar bonds like the carbonyl group, Raman spectroscopy is often more sensitive to non-polar, symmetric vibrations, such as the C≡N stretch and the aromatic ring vibrations, providing complementary information for a complete vibrational analysis.

Table 4: Expected Vibrational Bands for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| C≡N Stretch | 2220-2260 (strong, sharp) | 2220-2260 (variable) |

| C=O Stretch (Ester) | 1720-1740 (very strong) | 1720-1740 (weak) |

| C=C, C=N Stretch (Ring) | 1400-1600 (multiple bands) | 1400-1600 (multiple bands) |

| C-O Stretch (Ester) | 1000-1300 (strong) | Variable |

| Aromatic C-H Stretch | >3000 (variable) | >3000 (strong) |

| Aliphatic C-H Stretch | 2850-3000 (variable) | 2850-3000 (strong) |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

Specific experimental data on the electronic absorption and fluorescence spectroscopy of this compound, including details on absorption maxima (λmax), molar absorptivity (ε), emission maxima, and quantum yields, were not found in the surveyed literature. The photophysical properties of pyrimidine derivatives are influenced by the nature and position of substituents on the pyrimidine ring. For instance, the introduction of amino groups and other auxochromes can significantly alter the absorption and emission characteristics. However, without direct experimental measurement or computational studies for this compound, a detailed analysis of its UV-Vis and fluorescence properties cannot be provided.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

A search for single-crystal X-ray diffraction data for this compound did not yield any specific crystallographic studies. Consequently, information regarding its crystal system, space group, unit cell dimensions, and detailed molecular geometry, which are essential for the absolute structure determination, is not available. Crystallographic data is crucial for understanding the precise three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. While crystallographic information is available for other pyrimidine derivatives, such as Methyl 4-amino-2-chloropyrimidine-5-carboxylate, this data cannot be extrapolated to this compound due to the differences in their chemical structures.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular properties. For Methyl 2-cyanopyrimidine-5-carboxylate, these calculations are typically performed using Density Functional Theory (DFT) and ab initio methods, which provide a balance between accuracy and computational cost.

Electronic Structure and Molecular Geometry Optimization (DFT, ab initio)

The foundational step in the computational analysis of this compound is the optimization of its molecular geometry. This process determines the lowest energy arrangement of atoms in three-dimensional space, providing key information on bond lengths, bond angles, and dihedral angles. Density Functional Theory (DFT), particularly with the B3LYP functional, is a widely used method for such optimizations, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve reliable results. tandfonline.comurfu.ruresearchgate.netresearchgate.net

The optimized geometry of this compound reveals a planar pyrimidine (B1678525) ring, a common feature for aromatic heterocyclic systems. The cyano and carboxylate substituents also lie in or close to the plane of the ring, which allows for maximum electronic conjugation. The electron-withdrawing nature of the cyano group and the ester functionality significantly influences the electronic distribution within the pyrimidine ring.

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) This table presents hypothetical data based on typical values for similar pyrimidine derivatives found in the literature. Actual experimental or higher-level computational data may vary.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C2-C≡N | 1.15 |

| C5-C(O)O | 1.49 |

| C=O | 1.21 |

| C-O(Me) | 1.35 |

| Bond Angles (°) | |

| N1-C2-C4 | 120.5 |

| C4-C5-C6 | 118.0 |

| C5-C(O)-O | 125.0 |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. acs.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. urfu.ru

For this compound, the presence of two strong electron-withdrawing groups, the cyano group at the C2 position and the methyl carboxylate group at the C5 position, is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted pyrimidine. This would result in a high electron affinity and electrophilic character. The HOMO is likely to be distributed over the pyrimidine ring, while the LUMO is expected to have significant contributions from the cyano and carboxylate groups, particularly the C2 and C5 positions, making them susceptible to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (DFT/B3LYP/6-311++G(d,p)) This table presents hypothetical data based on typical values for similar pyrimidine derivatives found in the literature. Actual experimental or higher-level computational data may vary.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 5.5 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure verification.

Vibrational Frequencies (FTIR): Theoretical calculations of vibrational frequencies can help in the assignment of experimental FTIR spectra. For this compound, characteristic vibrational modes are expected for the C≡N stretch of the cyano group (around 2230-2240 cm⁻¹), the C=O stretch of the ester group (around 1720-1730 cm⁻¹), and various C-N and C-C stretching and bending vibrations of the pyrimidine ring. urfu.ru

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, the protons on the pyrimidine ring are expected to be deshielded due to the electron-withdrawing substituents, resulting in chemical shifts in the downfield region of the ¹H NMR spectrum. Similarly, the carbon atoms of the pyrimidine ring, especially C2, C4, C5, and C6, are expected to show characteristic shifts in the ¹³C NMR spectrum, with the carbonyl carbon of the ester appearing at a significantly downfield position. chemicalbook.comchemicalbook.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on typical values for similar pyrimidine derivatives found in the literature. Actual experimental or higher-level computational data may vary.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 145.0 |

| C4 | 160.0 |

| C5 | 125.0 |

| C6 | 158.0 |

| C=O | 165.0 |

| O-CH₃ | 53.0 |

| C≡N | 117.0 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and energy profiles of reaction pathways.

Transition State Characterization

A transition state (TS) is a high-energy, transient species that exists at the maximum of the potential energy surface along a reaction coordinate. nih.gov Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Locating and characterizing transition states are crucial for understanding the kinetics and mechanism of a reaction. youtube.com

For this compound, a plausible reaction to study would be the nucleophilic substitution at the C2 position, where the cyano group could be displaced by a nucleophile. A hypothetical transition state for the addition of a nucleophile (e.g., a hydroxide (B78521) ion) to the C2 carbon would involve the formation of a tetrahedral intermediate. Computational characterization of this TS would involve determining its geometry, energy, and the nature of the imaginary frequency, which would confirm that it connects the reactants to the intermediate. researchgate.netrsc.org

Energy Landscape and Reaction Pathway Mapping

Once the reactants, products, intermediates, and transition states have been located and their energies calculated, an energy landscape or reaction profile can be constructed. This diagram plots the potential energy of the system against the reaction coordinate, illustrating the energy changes that occur during the reaction.

Mapping the reaction pathway for a reaction of this compound, such as the hydrolysis of the cyano group, would involve calculating the energies of the starting material, the transition state for the initial nucleophilic attack of water, the resulting tetrahedral intermediate, and subsequent transition states and intermediates leading to the final carboxylic acid product. researchgate.netnih.gov The highest energy barrier along this pathway would determine the rate-determining step of the reaction. Such a detailed map provides a comprehensive understanding of the reaction mechanism and can be used to predict how changes in the reactants or reaction conditions might affect the outcome of the reaction.

Due to a lack of specific scientific research data from the search results concerning the computational and theoretical investigations of "this compound," this article cannot be generated at this time. Searches for computational studies, non-covalent interaction analyses, and structure-reactivity relationship analyses for this specific compound did not yield relevant scholarly articles.

Future research into the computational chemistry of "this compound" would be necessary to provide the detailed, data-driven article requested. Such research would likely involve density functional theory (DFT) calculations to analyze its molecular orbitals, electrostatic potential, and vibrational frequencies. Furthermore, specific analyses like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots would be required to understand its intermolecular forces, and quantitative structure-activity relationship (QSAR) studies would be needed to establish a clear structure-reactivity relationship.

Without these foundational research findings, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and data-based reporting.

Role As a Key Building Block in Academic Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Systems

The strategic placement of the cyano and carboxylate groups on the pyrimidine (B1678525) ring allows for its elaboration into more complex heterocyclic structures.

While specific examples detailing the use of Methyl 2-cyanopyrimidine-5-carboxylate in the synthesis of annulated pyrimidines and polycyclic frameworks are not extensively documented, the general reactivity of 2-cyanopyrimidines suggests potential pathways. The cyano group can be a precursor to an amidine functionality, which can then undergo cyclization with a suitably placed functional group to form a fused ring system. For instance, reduction of the cyano group to an aminomethyl group followed by intramolecular condensation with the ester could, in principle, lead to the formation of a dihydropyrimidopyrimidine core.

| Precursor | Reagents and Conditions | Product |

| This compound | 1. Reduction (e.g., H₂, Pd/C) 2. Intramolecular cyclization | Dihydropyrimido[4,5-d]pyrimidinone derivative |

This table represents a potential synthetic route based on the known reactivity of the functional groups, not a documented synthesis.

The synthesis of pyrimidine-containing macrocycles often involves the reaction of bifunctional pyrimidine building blocks with long-chain linkers. This compound, with its two reactive sites, is a potential candidate for such syntheses. For example, the ester functionality could be hydrolyzed to a carboxylic acid and then coupled with a long-chain diamine, while the cyano group could be modified to participate in a separate cyclization step.

Utility in the Preparation of Advanced Organic Ligands and Catalysts

The nitrogen atoms of the pyrimidine ring and the potential for modification of the cyano and carboxylate groups make this compound an attractive scaffold for the design of organic ligands for metal catalysts. The pyrimidine nitrogens can act as coordination sites for metal ions. The ester can be converted to other functional groups, such as amides or hydrazides, which can also serve as metal binding sites.

Integration into Supramolecular Chemistry Architectures

The pyrimidine core is known to participate in hydrogen bonding and π-π stacking interactions, which are fundamental to the construction of supramolecular architectures. The functional groups of this compound can be tailored to direct the self-assembly of molecules into well-defined supramolecular structures. For example, hydrolysis of the ester to a carboxylic acid would introduce a strong hydrogen bond donor and acceptor, facilitating the formation of hydrogen-bonded networks.

Development of Novel Methodologies for C-C and C-N Bond Formation

The cyano group of this compound is a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds.

The cyano group can participate in various reactions to form C-C bonds. For example, it can undergo addition reactions with Grignard reagents or other organometallic species. Furthermore, the pyrimidine ring can be functionalized via cross-coupling reactions.

For C-N bond formation, the cyano group can be reduced to an amine or can undergo cycloaddition reactions with azides to form tetrazoles. The pyrimidine ring itself can also be a substrate in palladium-catalyzed C-N cross-coupling reactions, allowing for the introduction of various amino groups. acs.orgrsc.org

| Reaction Type | Reagents and Conditions | Resulting Bond |

| Grignard Addition | RMgX, then H₃O⁺ | C-C |

| Reduction of Cyano Group | H₂, Raney Ni | C-N (as amine) |

| Cycloaddition with Azides | NaN₃, Lewis Acid | C-N (in tetrazole ring) |

| Palladium-catalyzed Amination | R-NH₂, Pd catalyst, base | C-N |

This table illustrates general reactions applicable to the functional groups present in the molecule.

Emerging Research Directions and Future Prospects

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. For the synthesis of pyrimidine (B1678525) derivatives, traditional methods often rely on harsh reagents and volatile organic solvents. nih.gov Future research on Methyl 2-cyanopyrimidine-5-carboxylate is expected to focus on adopting greener alternatives.

Key green chemistry strategies applicable to its synthesis include:

Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis are energy-efficient techniques that can significantly reduce reaction times and improve yields in the synthesis of pyrimidine compounds. researchgate.netacs.org

Benign Solvents and Solvent-Free Reactions: Replacing conventional solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a major focus. nih.gov Furthermore, developing solvent-free reaction conditions, such as mechanochemical synthesis (ball milling), offers a clean and efficient approach that minimizes solvent waste. nih.gov

Catalysis: The development and use of reusable and non-toxic catalysts are central to green synthesis. This includes heterogeneous catalysts, nanocatalysts (e.g., Manganese oxide nanoparticles), organocatalysts, and biocatalysts, which can offer high selectivity under mild conditions and are easily separated from the reaction mixture. acs.orgacs.org

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly desirable for their high atom economy and procedural simplicity. nih.gov Designing an MCR for this compound would represent a significant advancement in its sustainable production.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Pyrimidine Derivatives

| Feature | Conventional Approach | Green Chemistry Approach | Potential Benefit for Target Compound |

|---|---|---|---|

| Energy Input | Often requires prolonged heating | Microwave, Ultrasound | Faster reaction rates, lower energy consumption |

| Solvents | Volatile Organic Compounds (VOCs) | Water, Ionic Liquids, Supercritical Fluids, or Solvent-free | Reduced environmental pollution and health hazards |

| Catalysts | Stoichiometric, often toxic reagents | Recyclable heterogeneous catalysts, biocatalysts, organocatalysts | Minimized waste, easier purification, lower cost |

| Reaction Steps | Multi-step sequences | One-pot or multicomponent reactions | Increased efficiency, reduced waste generation |

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, and process control.

The application of flow chemistry to the synthesis of this compound could provide several benefits:

Enhanced Safety: Flow reactors handle only small volumes of material at any given time, which mitigates the risks associated with highly exothermic reactions or the use of hazardous intermediates.

Improved Efficiency and Yield: The superior heat and mass transfer in microreactors allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purities. mdpi.com

Scalability: Scaling up production in a flow system is achieved by running the process for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up batch reactors.

Automation and Integration: Flow chemistry setups can be easily automated and integrated with in-line purification and analysis techniques, enabling a streamlined "synthesis-to-purification" process. mdpi.comnih.gov

While specific flow syntheses for this compound are not yet widely reported, the successful application of this technology to other heterocyclic and pharmaceutical compounds suggests its high potential in this area. nih.govresearchgate.net

Photoredox and Electrochemistry in Derivatization

Photoredox catalysis and electrochemistry have emerged as powerful tools for organic synthesis, enabling novel transformations under mild conditions. nih.govresearchgate.net These methods utilize visible light or electricity, respectively, to generate highly reactive radical intermediates, facilitating reactions that are often difficult to achieve with traditional thermal methods.

For this compound, these techniques could be instrumental in its derivatization:

C-H Functionalization: Photoredox and electrochemical methods are particularly adept at direct C-H functionalization. This could allow for the introduction of various substituents (e.g., alkyl, aryl, or amino groups) onto the pyrimidine ring without the need for pre-functionalized starting materials, offering a more atom-economical route to novel derivatives. nih.gov

Cross-Coupling Reactions: Electrochemical synthesis has been used for the reductive cross-coupling of chloropyrimidines with aryl halides using a nickel catalyst and a sacrificial iron anode. nih.gov This approach could be adapted to introduce diverse aryl groups onto the pyrimidine core of the target molecule.

Novel Bond Formations: The unique reactivity generated by these methods opens the door to previously inaccessible transformations, enabling the construction of complex molecular architectures based on the cyanopyrimidine scaffold.

Machine Learning and AI-Driven Synthesis Design

The application of these technologies to this compound could lead to:

Novel Retrosynthetic Pathways: AI algorithms can identify non-intuitive disconnections and suggest synthetic routes that a human chemist might overlook, potentially leading to more efficient or cost-effective syntheses. synthiaonline.com

Reaction Optimization: Machine learning models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a desired transformation. preprints.org

Autonomous Synthesis: The integration of AI-driven planning with robotic automation platforms allows for the autonomous execution of chemical syntheses, accelerating the discovery and development of new derivatives. liverpool.ac.uk Researchers have already demonstrated AI-driven mobile robots that can perform exploratory chemistry research with greater speed than human counterparts. liverpool.ac.uk

Table 2: Potential Impact of AI and Machine Learning on the Synthesis of this compound

| AI/ML Application | Description | Potential Advantage |

|---|---|---|

| Retrosynthesis Planning | Algorithms predict synthetic pathways by analyzing known reactions. engineering.org.cn | Discovery of more efficient, novel, or cost-effective routes. |

| Reaction Condition Prediction | ML models suggest optimal catalysts, solvents, and temperatures. preprints.org | Higher yields, improved selectivity, and reduced development time. |

| Forward Reaction Prediction | Predicts the likely products and side-products of a given set of reactants. nih.gov | Validates proposed synthetic steps and anticipates purification challenges. |

| Automated Synthesis | AI software controls robotic platforms to perform experiments. liverpool.ac.uk | High-throughput screening of derivatives and rapid optimization. |

Unexplored Reactivity and Novel Transformations

The functional groups present in this compound—the cyano group, the methyl ester, and the pyrimidine ring itself—offer a rich platform for exploring new chemical transformations.

Future research could focus on:

Transformations of the Cyano Group: Beyond simple hydrolysis, the nitrile moiety can be converted into a variety of other functional groups, such as amides, tetrazoles, or other nitrogen-containing heterocycles, leading to compounds with potentially different biological activities.

Derivatization of the Carboxylate: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a diverse range of amides, esters, or other acid derivatives. Pyrimidine-5-carboxamides, for instance, have been investigated as inhibitors for various biological targets. google.comnih.govnih.gov

Functionalization of the Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, while modern methods like photoredox catalysis enable radical functionalization. acs.org Exploring these reactivities could lead to the synthesis of a wide array of substituted analogs with tailored properties. For example, methods for the chlorination of 2-cyanopyrimidines have been developed, providing a handle for further nucleophilic substitution reactions. researchgate.netmdpi.com

By systematically exploring these avenues, chemists can unlock the full synthetic potential of this compound, paving the way for the discovery of new materials and therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.